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Compound of Interest
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Benzyl 3-oxo-1-oxa-4,9-

diazaspiro[5.5]undecane-9-

carboxylate

Cat. No.: B502668 Get Quote

Welcome to the technical support center for the synthesis of spirocyclic piperidines. Spiro-

piperidines are crucial scaffolds in modern drug discovery, prized for their conformational

rigidity and three-dimensional character which can lead to improved pharmacological

properties.[1][2] However, their synthesis often presents unique challenges. This guide is

designed to provide researchers, scientists, and drug development professionals with in-depth

troubleshooting strategies and practical advice to optimize these complex reactions.

Troubleshooting Guide: Common Issues &
Solutions
This section addresses specific challenges encountered during the spirocyclization of

piperidines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Spirocyclic Product
Question: My spirocyclization reaction is resulting in a very low yield, or in some cases, no

desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in spirocyclization reactions are a frequent challenge and can be attributed

to several factors, ranging from reagent quality to suboptimal reaction conditions.[3][4]

Potential Causes & Recommended Solutions:
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Poor Reactivity of Precursors: The electronic and steric nature of your starting materials

might be hindering the crucial cyclization step. For instance, in reactions like the Pictet-

Spengler, an insufficiently activated aromatic ring will fail to undergo electrophilic attack.[5]

Solution: Consider using more electron-rich substrates or changing protecting groups to

modulate reactivity.

Catalyst Inactivity or Inhibition: The catalyst, whether it's a metal complex or an

organocatalyst, can be inhibited by impurities in the starting materials or solvent.[6] Trace

amounts of water, for example, can be detrimental in many catalytic systems.[3]

Solution: Ensure all reagents and solvents are of high purity and appropriately dried.

Perform a fresh catalyst activity check if possible. For palladium-catalyzed reactions,

ensure the ligand is not degrading under the reaction conditions.[7]

Unfavorable Reaction Kinetics/Thermodynamics: The reaction may have a high activation

energy barrier or the equilibrium may not favor the product.

Solution: Systematically screen reaction temperatures. While higher temperatures can

overcome kinetic barriers, they might also promote decomposition.[3] Microwave

irradiation can sometimes be effective for accelerating sluggish reactions.[8]

Competing Side Reactions: The formation of byproducts is a common reason for low yields.

[8][9] For example, in radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can

lead to a linear alkene instead of the desired piperidine.[9]

Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major

byproducts. Understanding the side reactions will provide clues for optimization. Changing

the solvent or catalyst may alter the reaction pathway to favor your desired product.[8]

Issue 2: Poor Control of Diastereoselectivity
Question: My reaction produces the desired spiro-piperidine, but as a mixture of diastereomers

with poor selectivity. How can I enhance the diastereoselectivity?

Answer: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis.[7] The

stereochemical outcome is often dictated by the subtle interplay of steric and electronic effects
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in the transition state.[3][10]

Potential Causes & Recommended Solutions:

Kinetic vs. Thermodynamic Control: Often, one diastereomer is formed faster (kinetic

product) while the other is more stable (thermodynamic product).[10][11]

Solution: To favor the kinetic product, run the reaction at lower temperatures (e.g., 0 °C to

-78 °C).[3][10] To favor the thermodynamic product, use higher temperatures and longer

reaction times to allow for equilibration.[10][11]

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize one

transition state over another.[3][10]

Solution: Screen a range of solvents with varying polarities (e.g., toluene,

dichloromethane, acetonitrile). For instance, in an iridium-catalyzed spirocyclization,

dichloromethane was found to be optimal for both yield and diastereocontrol.[12]

Catalyst and Ligand Choice: In catalyzed reactions, the steric and electronic properties of the

catalyst or its ligands are paramount in dictating the facial selectivity of the cyclization.[3]

Solution: For metal-catalyzed processes, screen a variety of ligands. For organocatalyzed

reactions, such as those using chiral phosphoric acids, the catalyst structure is key to

inducing asymmetry.[1][2]

Substrate-Controlled Diastereoselection: The inherent stereochemistry of your starting

material can direct the formation of the new stereocenter.

Solution: If feasible, modify substituents or protecting groups on the substrate to enhance

steric bias, which can favor a specific cyclization pathway.[10] The use of chiral auxiliaries

is also a powerful strategy.[10]

Issue 3: Formation of Undesired Regioisomers or Side
Products
Question: Besides my target spiro-piperidine, I am observing the formation of significant

amounts of other isomers or unexpected side products. What could be the cause?
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Answer: The formation of regioisomers or side products often points to competing reaction

pathways or subsequent rearrangement of the desired product.

Potential Causes & Recommended Solutions:

Ambiguous Reaction Pathway: Some reactions can proceed through multiple pathways. For

instance, in dearomative spirocyclization, the initial nucleophilic attack can occur at different

positions, leading to different products.[13][14]

Solution: The choice of catalyst and reaction conditions can often control regioselectivity.

For example, a copper-catalyzed carbomagnesiation followed by a Lewis acid-triggered

cyclization has been shown to be highly regioselective.[15]

Product Decomposition or Rearrangement: The desired spirocycle might be unstable under

the reaction conditions, leading to decomposition or rearrangement.

Solution: Monitor the reaction progress over time. If the desired product forms and then

disappears, it indicates instability. Try running the reaction at a lower temperature or for a

shorter duration. Also, ensure the workup procedure is not too harsh (e.g., avoiding strong

acids or bases if the product is sensitive).

Incomplete Reactions: Sometimes, stable intermediates can be mistaken for side products.

For example, in some Pictet-Spengler reactions, the initial cyclized product may require a

separate oxidation or reduction step to yield the final target.[16]

Solution: Characterize the supposed "side product." It might be a valuable intermediate on

the path to your desired molecule.

Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my spirocyclization reaction?

A1: Solvent selection is critical and should be approached systematically. Start with common

solvents used for the specific reaction type you are performing. Key considerations include:

Solubility: Ensure your starting materials and catalyst are soluble.
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Polarity: Solvent polarity can influence reaction rates and selectivity.[10] Screen a range from

non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, THF) and sometimes polar protic

(e.g., ethanol), if compatible with your reagents.

Coordinating Ability: Solvents like THF can coordinate to metal catalysts, influencing their

activity and selectivity.

Q2: My starting material is an amide/lactam. What are some modern methods for inducing

spirocyclization?

A2: Reductive activation of amides or lactams is a powerful modern strategy. For instance,

using Vaska's complex (an iridium catalyst) with a silane reductant can generate an iminium ion

in situ, which then undergoes a diastereoselective spirocyclization with a tethered nucleophile

like an indole.[12] This method is mild and shows good functional group tolerance.[12]

Q3: What are some effective strategies for achieving enantioselectivity in spiro-piperidine

synthesis?

A3: Enantioselectivity can be achieved through several methods:

Organocatalysis: Chiral catalysts, such as phosphoric acids, have been successfully used in

intramolecular aza-Michael cyclizations to produce enantioenriched 3-spiropiperidines.[1][2]

Kinetic Resolution: A chiral base, like n-BuLi/(+)-sparteine, can be used to selectively

deprotonate one enantiomer of a racemic spirocyclic piperidine, allowing for the separation

and functionalization of the other.[17]

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical

outcome of the cyclization.[10]

Q4: Are radical-based methods suitable for complex spiro-piperidine synthesis?

A4: Yes, radical cyclizations are very effective. Modern photoredox catalysis allows for the

generation of aryl radicals from aryl halides under very mild conditions.[18][19] These radicals

can then undergo regioselective cyclization onto a tethered olefin to form complex spiro-

piperidines, avoiding the need for toxic reagents like tin hydrides.[18][19]
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Data Presentation & Protocols
Table 1: Optimization of an Iridium-Catalyzed Reductive
Aza-Spirocyclization
This table summarizes the optimization of reaction conditions for the spirocyclization of an

indole-tethered lactam, demonstrating the impact of solvent and reductant stoichiometry on

yield and diastereoselectivity.

Entry
Silane
Reductant
(equiv.)

Solvent Yield (%)
Diastereomeri
c Ratio
(syn:anti)

1 TMDS (2) Toluene 55 80:20

2 TMDS (3) Toluene >95 80:20

3 PhSiH₃ (3) Toluene <5 -

4 (EtO)₂MeSiH (3) Toluene <5 -

5 TMDS (3) DCM >95 92:8

6 TMDS (3) DCM @ 0°C >95 96:4

Data adapted from a study on iridium-catalyzed aza-spirocyclization.[12] TMDS =

Tetramethyldisiloxane, DCM = Dichloromethane.

Example Protocol: Photoredox-Catalyzed Radical
Spirocyclization
This protocol provides a general procedure for the synthesis of spiro-piperidines from linear aryl

halide precursors using an organic photoredox catalyst.[18]

Materials:

Aryl iodide precursor (1.0 equiv)

Organic photoredox catalyst (e.g., P1, 5 mol%)
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Hünig's base (DIPEA, 5.0 equiv)

Anhydrous solvent (e.g., THF)

Blue LED light source

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the aryl iodide precursor (0.2

mmol, 1.0 equiv), the photoredox catalyst (0.01 mmol, 5 mol%), and the solvent (2.0 mL).

Degas the solution by sparging with an inert gas (e.g., argon) for 15 minutes.

Add DIPEA (1.0 mmol, 5.0 equiv) via syringe.

Place the vial approximately 2-3 cm from the blue LED light source and begin stirring.

Irradiate the reaction mixture at room temperature for the required time (monitor by TLC or

LC-MS).

Upon completion, dilute the reaction mixture with H₂O and extract with EtOAc (3 x 20 mL).

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by silica gel chromatography to afford the desired spiro-piperidine product.

Visualization of Concepts
Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for diagnosing and solving low yield issues in a

spirocyclization reaction.
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Caption: A decision-making workflow for troubleshooting low reaction yields.

General Dearomative Spirocyclization Pathway
This diagram illustrates a generalized mechanistic pathway for the synthesis of spiro-

piperidines via a dearomative approach.
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Caption: A simplified pathway for dearomative spiro-piperidine synthesis.

References
Zheng, Y., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine

Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction.

Organic Letters, 19(24), 6752–6755. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b502668?utm_src=pdf-body-img
https://doi.org/10.1021/acs.orglett.7b03516
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b502668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Krasavin, M. (2017). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman

Chemistry. ResearchGate. [Link]

Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic

resolution. Organic & Biomolecular Chemistry. [Link]

Jui, N. T., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation.

Synlett, 32(2), 211–214. [Link]

Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science.

[Link]

Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science.

[Link]

Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic &

Biomolecular Chemistry. [Link]

Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. Chemical Science.

[Link]

Nairoukh, Z., et al. (2024). Dearomative spirocyclization of ynamides. RSC Publishing. [Link]

Nairoukh, Z., et al. (2024). Dearomative Spirocyclization of Ynamides. ChemRxiv. [Link]

Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic &

Biomolecular Chemistry. [Link]

Nevolina, E., & Santra, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and

Pharmacological Applications. Molecules, 27(15), 4825. [Link]

Ghorai, M. K., et al. (2020). Ag(i)/PPh3-catalyzed diastereoselective syntheses of

spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides.

Chemical Communications. [Link]

O'Brien, P., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides:

An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6466–6470. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.researchgate.net/publication/321875184_A_General_Approach_to_Spirocyclic_Piperidines_via_Castagnoli-Cushman_Chemistry
https://doi.org/10.1039/D4OB00011K
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8318207/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11503798/
https://doi.org/10.1039/D4SC05541A
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01608d
https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc05541a
https://pubs.rsc.org/en/content/articlepdf/2024/sc/d4sc05541a
https://chemrxiv.org/engage/chemrxiv/article-details/66b49e15f3123583f77a8362
https://doi.org/10.1039/D4OB01608D
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370603/
https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc05151a
https://pubs.acs.org/doi/10.1021/acs.orglett.9b02447
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b502668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ghirga, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2),

381. [Link]

Bobko, A. A., & Tormyshev, V. M. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern

Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches

to Spirocyclic Nitroxyl Radicals. Molecules, 27(21), 7247. [Link]

Griggs, S. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose

Research Online. [Link]

Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by

electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.

Beilstein Journal of Organic Chemistry, 18, 370–376. [Link]

Jui, N. T., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation.

PubMed. [Link]

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis

and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.

[Link]

Haddad, S., et al. (2015). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and

Piperazines through Azomethine Ylide Cycloaddition Reaction. The Journal of Organic

Chemistry, 80(18), 9064–9075. [Link]

Sarpong, R., et al. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven

Dearomatization of Pyridines. Organic Letters, 25(2), 336–340. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024296/
https://www.mdpi.com/1420-3049/27/21/7247
https://eprints.whiterose.ac.uk/132808/
https://www.beilstein-journals.org/bjoc/articles/18/39
https://pubmed.ncbi.nlm.nih.gov/34326573/
https://eprints.whiterose.ac.uk/193077/
https://sci-hub.se/10.1021/acs.joc.5b01399
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9851722/
https://www.benchchem.com/product/b502668?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlepdf/2025/ob/d4ob01608d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b502668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular
Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]

3. pdf.benchchem.com [pdf.benchchem.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. pdf.benchchem.com [pdf.benchchem.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications -
PMC [pmc.ncbi.nlm.nih.gov]

10. pdf.benchchem.com [pdf.benchchem.com]

11. pdf.benchchem.com [pdf.benchchem.com]

12. pubs.acs.org [pubs.acs.org]

13. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

14. Dearomative spirocyclization of ynamides - Chemical Science (RSC Publishing)
DOI:10.1039/D4SC05541A [pubs.rsc.org]

15. Dearomative spirocyclization of ynamides - Chemical Science (RSC Publishing)
[pubs.rsc.org]

16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

17. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic
& Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

18. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC
[pmc.ncbi.nlm.nih.gov]

19. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Optimizing Spirocyclization
of Piperidines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b502668#optimizing-reaction-conditions-for-
spirocyclization-of-piperidines]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/ob/d4ob01608d
https://pubs.rsc.org/en/content/articlehtml/2025/ob/d4ob01608d
https://pdf.benchchem.com/1375/Technical_Support_Center_Spirocyclization_Reactions.pdf
https://pdf.benchchem.com/1404/Technical_Support_Center_Optimization_of_Spirocyclization_Reactions.pdf
https://pdf.benchchem.com/15090/minimizing_side_reactions_in_the_Pictet_Spengler_synthesis_of_piperidines.pdf
https://pdf.benchchem.com/22/Technical_Support_Center_Overcoming_Challenges_in_Piperidine_Synthesis.pdf
https://pdf.benchchem.com/1428/Troubleshooting_common_issues_in_spirocyclic_compound_synthesis.pdf
https://pdf.benchchem.com/9/Technical_Support_Center_Troubleshooting_Low_Yield_in_Multicomponent_Reactions_of_Pyridines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://pdf.benchchem.com/57/Technical_Support_Center_Diastereoselective_Pictet_Spengler_Reaction_for_Piperidine_Synthesis.pdf
https://pdf.benchchem.com/1352/Strategies_to_control_diastereoselectivity_in_piperidine_synthesis.pdf
https://pubs.acs.org/doi/10.1021/acs.orglett.9b02194
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533057/
https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc05541a
https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc05541a
https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc05541a
https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc05541a
https://pmc.ncbi.nlm.nih.gov/articles/PMC7024544/
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00011k
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00011k
https://pmc.ncbi.nlm.nih.gov/articles/PMC8318207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8318207/
https://pubmed.ncbi.nlm.nih.gov/34326573/
https://pubmed.ncbi.nlm.nih.gov/34326573/
https://www.benchchem.com/product/b502668#optimizing-reaction-conditions-for-spirocyclization-of-piperidines
https://www.benchchem.com/product/b502668#optimizing-reaction-conditions-for-spirocyclization-of-piperidines
https://www.benchchem.com/product/b502668#optimizing-reaction-conditions-for-spirocyclization-of-piperidines
https://www.benchchem.com/product/b502668#optimizing-reaction-conditions-for-spirocyclization-of-piperidines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b502668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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